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This guide provides a comprehensive analysis of the preclinical data for Z-160, a selective N-

type (Cav2.2) calcium channel blocker, benchmarked against a new generation of non-opioid

pain therapeutics. Developed for researchers, scientists, and professionals in drug

development, this document synthesizes available data to offer an objective comparison of

efficacy and mechanisms of action. While Z-160 showed initial promise in preclinical models, it

ultimately did not meet its primary endpoints in Phase 2a clinical trials, highlighting the critical

challenge of translating preclinical findings to clinical success.[1] This guide aims to

contextualize the performance of Z-160 within the broader landscape of innovative pain drug

discovery.

Introduction to Z-160 and Novel Analgesic Targets
Z-160 (also known as NMED-160) is a first-in-class, orally available, state-dependent and

selective blocker of N-type (Cav2.2) voltage-gated calcium channels. These channels are

pivotal in the transmission of pain signals in the spinal cord.[2] Z-160 was developed by Zalicus

(formerly Neuromed Pharmaceuticals) for the treatment of chronic neuropathic pain. Despite

demonstrating efficacy in animal models of neuropathic and inflammatory pain and being well-

tolerated in Phase 1 clinical trials, the Z-160 program was discontinued after failing to show a

significant difference from placebo in Phase 2a studies for lumbosacral radiculopathy and

postherpetic neuralgia.[1]
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In recent years, the search for effective non-opioid analgesics has led to the investigation of

several novel molecular targets. This guide will compare Z-160 to three prominent classes of

these emerging therapeutics:

Nav1.7 Inhibitors: Voltage-gated sodium channel Nav1.7 is a key player in the initiation of

pain signals. Selective blockers of this channel have been a major focus of analgesic

research.

TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a receptor

activated by heat, acid, and capsaicin, playing a crucial role in inflammatory and neuropathic

pain.

Nerve Growth Factor (NGF) Antibodies: NGF is a neurotrophin that is upregulated during

inflammation and injury, sensitizing pain-perceiving neurons. Monoclonal antibodies that

sequester NGF have emerged as a promising therapeutic strategy.

Preclinical Efficacy Data: A Comparative Summary
The following tables summarize the available preclinical data for Z-160 and representative

examples of novel pain therapeutics in key animal models of pain. It is important to note that

direct cross-study comparisons should be made with caution due to variations in experimental

protocols and animal strains.

Table 1: Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)
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Therapeutic
Agent

Mechanism
of Action

Animal
Model

Key
Efficacy
Endpoint

Result Citation(s)

Z-160
Cav2.2

Blocker
Rat, CCI

Mechanical

Allodynia

(von Frey)

Efficacious

(Quantitative

data not

publicly

available)

[2]

PF-05089771
Nav1.7

Inhibitor
Rat, CCI

Mechanical

Allodynia

(von Frey)

No significant

effect
[3]

Tanezumab
NGF

Antibody
Rat, CCI

Mechanical

Allodynia

(von Frey)

Significant

reversal of

mechanical

allodynia

[4]

Table 2: Efficacy in Inflammatory Pain Models (Complete Freund's Adjuvant - CFA)
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Therapeutic
Agent

Mechanism
of Action

Animal
Model

Key
Efficacy
Endpoint

Result Citation(s)

Z-160
Cav2.2

Blocker
Rat, CFA

Thermal

Hyperalgesia

Efficacious

(Quantitative

data not

publicly

available)

[2]

NEO-6860
TRPV1

Antagonist
Rat, CFA

Thermal

Hyperalgesia

Significant

reduction in

thermal

hyperalgesia

[5]

Tanezumab
NGF

Antibody
Rat, CFA

Mechanical

Allodynia

(von Frey)

Significant

and long-

lasting

reversal of

mechanical

allodynia

[4]

Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these therapeutics are visualized below, highlighting their

points of intervention in the pain signaling cascade.
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Figure 1: Simplified signaling pathways of pain transmission and points of intervention for Z-
160 and novel therapeutics.

Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies for the

key preclinical pain models cited in this guide are provided below.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in
Rats
This model is widely used to induce neuropathic pain that mimics symptoms such as allodynia

and hyperalgesia in humans.

Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with

isoflurane. The surgical area on the lateral aspect of the thigh is shaved and disinfected.

Surgical Procedure: A small incision is made through the biceps femoris muscle to expose

the common sciatic nerve. Proximal to the nerve's trifurcation, four loose ligatures of 4-0

chromic gut suture are tied around the nerve with approximately 1 mm spacing between

them. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb,

indicating a slight constriction without arresting epineural blood flow. The muscle and skin

are then closed in layers.

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. Rats are

placed in individual chambers on an elevated mesh floor and allowed to acclimate.

Calibrated von Frey filaments of increasing force are applied to the plantar surface of the

ipsilateral hind paw. The 50% paw withdrawal threshold is determined using the up-down

method.

Complete Freund's Adjuvant (CFA) Induced
Inflammatory Pain in Rats
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia,

mechanical allodynia, and edema.
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Induction of Inflammation: A single intraplantar injection of 100 µL of CFA (containing heat-

killed Mycobacterium tuberculosis) is administered into the plantar surface of the right hind

paw of adult male Sprague-Dawley rats.

Assessment of Thermal Hyperalgesia: The Hargreaves test is used to measure the latency

of paw withdrawal to a radiant heat source. Rats are placed in individual plexiglass

chambers on a glass floor. A mobile radiant heat source is positioned under the plantar

surface of the inflamed paw, and the time taken for the rat to withdraw its paw is recorded. A

cut-off time is used to prevent tissue damage.

Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey

filaments as described in the CCI protocol.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating a novel

analgesic compound.

Study Setup Pain Model Induction Treatment and Assessment Outcome

Animal Acclimation Baseline Behavioral Testing Surgical (e.g., CCI) or Chemical (e.g., CFA) Induction Drug Administration (Test Compound vs. Vehicle) Post-treatment Behavioral TestingTime course Data Analysis Efficacy Determination

Click to download full resolution via product page

Figure 2: A generalized workflow for preclinical analgesic efficacy studies.

Logical Relationship of Novel Pain Therapeutics
The development of novel pain therapeutics often involves a logical progression from

identifying a target to clinical evaluation. The following diagram illustrates this relationship.
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Figure 3: Logical progression in the development of novel pain therapeutics, with Z-160 as an

example of clinical trial failure.

Conclusion
The case of Z-160 underscores the complexities of pain drug development and the significant

hurdles in translating preclinical efficacy into clinical benefit. While selective blockade of Cav2.2
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channels remains a theoretically attractive strategy for pain management, the clinical failure of

Z-160 has shifted focus towards other novel targets. The continued investigation of Nav1.7

inhibitors, TRPV1 antagonists, and NGF antibodies, despite their own unique challenges,

reflects the dynamic and evolving landscape of pain research. This comparative guide serves

as a resource for understanding the preclinical rationale and context for these diverse

therapeutic approaches, with the ultimate goal of informing the development of safer and more

effective analgesics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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